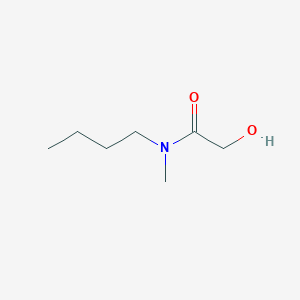
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is an organic compound with the molecular formula C23H40N2O2. It is a complex molecule containing aromatic and aliphatic amine groups, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate typically involves the esterification of 4-(diethylaminomethyl)benzoic acid with 3-(dibutylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the efficient production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its local anesthetic properties similar to benzocaine.
Industry: Utilized in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is similar to that of other local anesthetics. It decreases the excitability of nerve cells by reducing the entry of sodium ions (Na+) during the action potential. This interaction occurs at the voltage-sensitive sodium channels, raising the threshold for channel opening and blocking Na+ conductance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate.
Procaine: 2-(diethylamino)ethyl 4-aminobenzoate.
Butacaine: 3-(dibutylamino)propyl 4-aminobenzoate.
Uniqueness
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is unique due to its dual amine functionality, which enhances its reactivity and versatility in various chemical reactions. Its structure allows for multiple substitution and modification possibilities, making it a valuable compound in synthetic chemistry .
Eigenschaften
| 78329-96-1 | |
Molekularformel |
C23H40N2O2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate |
InChI |
InChI=1S/C23H40N2O2/c1-5-9-16-25(17-10-6-2)18-11-19-27-23(26)22-14-12-21(13-15-22)20-24(7-3)8-4/h12-15H,5-11,16-20H2,1-4H3 |
InChI-Schlüssel |
ASUQYYGSMJTBQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)



![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)

![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
